molecular formula C25H24N2O4S B2767420 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 922136-94-5

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2767420
CAS No.: 922136-94-5
M. Wt: 448.54
InChI Key: CMMNXTCAHZLEEJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple ring structures, including dibenzo[b,f][1,4]oxazepin and tetrahydronaphthalene . It also contains a sulfonamide group, which is a common feature in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by its multiple ring structures and functional groups . These features would likely influence its physical and chemical properties, as well as its biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the sulfonamide group could potentially undergo hydrolysis, and the ring structures might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, its solubility might be affected by the polar sulfonamide group, and its stability could be influenced by the nature of the ring structures .

Scientific Research Applications

Binding Properties and Spectral Analysis

Fluorescent Probe Applications : Sulfonamide derivatives have been utilized as fluorescent probes to study the binding of certain compounds to proteins, such as bovine serum albumin. This application takes advantage of the spectral properties of sulfonamides, which exhibit minimal fluorescence in water but fluoresce strongly when bound to proteins, aiding in the sensitive and rapid determination of binding mechanisms and quantum yield information (Jun et al., 1971).

Chemical Synthesis and Catalysis

Catalytic Applications : The compound's structure is related to those involved in catalytic processes, such as the Rh(I)-catalyzed C-C bond activation, producing significant organic structural units. This highlights the compound's potential utility in synthetic organic chemistry for constructing complex molecules (Chen et al., 2016).

Biological Activities

Antimicrobial and Antiproliferative Agents : Sulfonamides, including structures similar to the one , have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds have shown significant cytotoxic activity against various human cell lines, highlighting their potential as therapeutic agents (Abd El-Gilil, 2019).

Carbonic Anhydrase Inhibitors : Certain sulfonamide derivatives have been explored for their inhibitory effects on ocular carbonic anhydrase, which could be beneficial in the treatment of glaucoma. This demonstrates the therapeutic potential of sulfonamides in eye health (Graham et al., 1989).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific targets it interacts with . For example, many sulfonamide-containing drugs act as inhibitors of enzymes .

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include exploring its potential uses in pharmaceuticals or other areas, based on its structural features .

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-2-27-22-9-5-6-10-24(22)31-23-14-12-19(16-21(23)25(27)28)26-32(29,30)20-13-11-17-7-3-4-8-18(17)15-20/h5-6,9-16,26H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMNXTCAHZLEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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